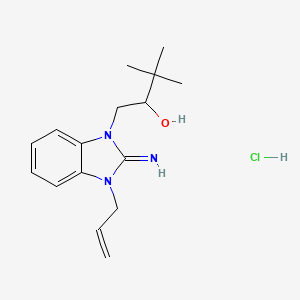![molecular formula C20H25N3O3 B4985082 1-acetyl-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-4-piperidinamine](/img/structure/B4985082.png)
1-acetyl-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-4-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-acetyl-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-4-piperidinamine, also known as ML347, is a small molecule inhibitor that has been developed to target the protein kinase CK1δ. CK1δ is a serine/threonine kinase that plays a crucial role in regulating cellular processes such as circadian rhythm, DNA damage response, and Wnt signaling. ML347 has been shown to be a potent and selective inhibitor of CK1δ, making it a valuable tool for studying the function of this kinase in various biological processes.
Mecanismo De Acción
1-acetyl-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-4-piperidinamine works by binding to the ATP-binding site of CK1δ, thereby inhibiting its kinase activity. This results in the downstream effects of CK1δ inhibition, such as altered circadian rhythm and Wnt signaling.
Biochemical and Physiological Effects
1-acetyl-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-4-piperidinamine has been shown to have a number of biochemical and physiological effects in various biological systems. For example, 1-acetyl-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-4-piperidinamine has been shown to alter circadian rhythm in mammalian cells, leading to changes in gene expression and physiological processes. 1-acetyl-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-4-piperidinamine has also been shown to inhibit Wnt signaling in various cell types, leading to altered cellular proliferation and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-acetyl-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-4-piperidinamine in lab experiments is its high potency and selectivity for CK1δ. This makes it a valuable tool for studying the function of this kinase in various biological processes. However, one limitation of using 1-acetyl-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-4-piperidinamine is that it may have off-target effects on other kinases or cellular processes, which could confound experimental results.
Direcciones Futuras
There are several future directions for research involving 1-acetyl-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-4-piperidinamine. One area of interest is the role of CK1δ in cancer, as this kinase has been shown to be dysregulated in various types of cancer. 1-acetyl-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-4-piperidinamine could be used as a tool to investigate the function of CK1δ in cancer cells and to develop new therapies targeting this kinase. Another future direction is the development of more potent and selective CK1δ inhibitors, which could have even greater utility in studying the function of this kinase in various biological processes.
Métodos De Síntesis
The synthesis of 1-acetyl-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-4-piperidinamine involves a multi-step process that begins with the reaction of 2-methoxyphenol with 3-chloro-2-pyridinemethanol to form a pyridine ether intermediate. The intermediate is then reacted with piperidine and acetic anhydride to form the final product, 1-acetyl-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-4-piperidinamine. The synthesis has been optimized to produce high yields and purity of the final product.
Aplicaciones Científicas De Investigación
1-acetyl-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-4-piperidinamine has been used extensively in scientific research to study the function of CK1δ in various biological processes. For example, 1-acetyl-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-4-piperidinamine has been used to investigate the role of CK1δ in regulating circadian rhythm in mammalian cells. 1-acetyl-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-4-piperidinamine has also been used to study the function of CK1δ in regulating Wnt signaling, a pathway that is crucial for embryonic development and tissue homeostasis.
Propiedades
IUPAC Name |
1-[4-[[2-(2-methoxyphenoxy)pyridin-3-yl]methylamino]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-15(24)23-12-9-17(10-13-23)22-14-16-6-5-11-21-20(16)26-19-8-4-3-7-18(19)25-2/h3-8,11,17,22H,9-10,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBSVRXIYXMGAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)NCC2=C(N=CC=C2)OC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-4-piperidinamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-methyl-8-azabicyclo[3.2.1]octan-3-one O-(3,4,5-trimethoxybenzoyl)oxime hydrochloride hydrate](/img/structure/B4985016.png)
![17-(2-ethylphenyl)-1-(hydroxymethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4985022.png)
![3-(4-ethoxyphenyl)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B4985027.png)
![4,4'-[1-(4-methylphenyl)-1,1-ethanediyl]dianiline](/img/structure/B4985033.png)
![2-[(2-chloro-4-fluorophenoxy)methyl]-N-cyclobutyl-1,3-oxazole-4-carboxamide](/img/structure/B4985041.png)
![ethyl 4-{[N-(4-isopropoxybenzoyl)-beta-alanyl]amino}butanoate](/img/structure/B4985046.png)

![2-cyano-3-[5-(4-methyl-3-nitrophenyl)-2-furyl]-2-propenethioamide](/img/structure/B4985059.png)

![N-{[(4-methyl-2-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B4985090.png)
![3-{[2-(3-fluorophenyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B4985098.png)
![2-ethyl-6-{[4-methoxy-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3(2H)-pyridazinone](/img/structure/B4985103.png)
